2-(4-Methoxyphenyl)pyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-11-4-2-9(3-5-11)12-8-10(13)6-7-14-12/h2-8H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMIYFPLCWCXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to the 2-(4-Methoxyphenyl)pyridin-4-amine Scaffold
Established synthetic routes for this compound class often employ robust and well-understood reactions, including transition-metal-catalyzed cross-couplings and classical condensation reactions.
Transition-Metal-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for the assembly of the this compound structure. snnu.edu.cnsnnu.edu.cn
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds. In the context of synthesizing derivatives of this compound, this reaction is typically used to introduce the 4-methoxyphenyl (B3050149) group onto a pre-functionalized pyridine (B92270) ring. For instance, a key strategy involves the reaction of a dihalogenated pyridine derivative, such as 2-iodo-4-chloropyrrolopyridine, with 4-methoxyphenylboronic acid. mdpi.com This approach allows for chemoselective arylation at the more reactive C-2 position. mdpi.com The choice of catalyst and reaction conditions is critical to maximize the yield of the desired mono-arylated product and minimize the formation of diarylated side products. mdpi.com Studies have shown that catalysts like Pd2(dba)3 can provide good selectivity for C-2 arylation. mdpi.com
A study on the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines demonstrated a successful chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. mdpi.com This was followed by a subsequent Buchwald-Hartwig amination at the C-4 position to yield the final product. mdpi.com The reaction conditions for the Suzuki-Miyaura coupling were optimized to achieve high yields of the desired 2-(4-methoxyphenyl) intermediate. mdpi.com Similarly, the synthesis of various pyridine derivatives has been accomplished through Suzuki cross-coupling of bromo-pyridinyl acetamides with different arylboronic acids, showcasing the broad applicability of this method. nih.gov
Table 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(4-Methoxyphenyl)pyridine Intermediates
| Starting Material | Reagent | Catalyst | Product | Yield (%) | Reference |
| 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | 4-methoxyphenylboronic acid | Pd2(dba)3 | 4-chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | 68-71 | mdpi.com |
| N-[5-bromo-2-methylpyridine-3-yl]acetamide | 4-methoxyphenylboronic acid | Pd(PPh3)4 | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | Not specified | nih.gov |
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. snnu.edu.cn In the synthesis of this compound derivatives, this reaction is instrumental in introducing the amine group at the C-4 position of the pyridine ring. mdpi.com This step typically follows the introduction of the aryl group at the C-2 position. mdpi.com The choice of palladium catalyst and ligand is crucial for the efficiency of the amination. For example, the use of Pd(OAc)2 with a bulky phosphine (B1218219) ligand like RuPhos has been shown to be effective for the amination of 4-chloro-2-(4-methoxyphenyl)pyrrolopyridine intermediates. mdpi.com
The development of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has also utilized optimized Buchwald-Hartwig amination conditions with a palladium catalyst, a xantphos (B1684198) ligand, and sodium tert-butoxide. nih.gov This highlights the versatility of the Buchwald-Hartwig reaction in synthesizing a variety of amino-substituted heterocyclic compounds.
Table 2: Buchwald-Hartwig Amination for the Synthesis of Aminopyridine Derivatives
| Starting Material | Amine | Catalyst/Ligand | Product | Yield (%) | Reference |
| 4-chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | N-benzyl-N-methylamine | Pd(OAc)2/RuPhos | N-benzyl-2-(4-methoxyphenyl)-N-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine | 76 | mdpi.com |
| 2-chloro-4-(pyridin-3-yl)pyrimidine | Various aryl amines | PdCl2(PPh3)2/Xantphos | N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines | 27-82 | nih.gov |
Amidation and Cyclization Reactions
Amidation reactions, followed by cyclization, represent another important pathway to construct the pyridin-4-amine scaffold. researchgate.netorganic-chemistry.org This approach often involves the initial formation of an amide bond, which then undergoes an intramolecular reaction to form the pyridine ring. For instance, a copper-catalyzed oxidative C-H bond amidation of 2-arylpyridine derivatives has been reported, offering a direct method to introduce an amide group. researchgate.net While not a direct synthesis of the target amine, subsequent reduction of the amide would yield the desired product.
Multicomponent Condensation Strategies
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like this compound in a single step from three or more starting materials. scispace.combohrium.com These reactions often proceed through a cascade of elementary steps, such as Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. researchgate.netnuph.edu.ua For example, the synthesis of highly functionalized pyridines can be achieved through a one-pot reaction of an aldehyde (like 4-methoxybenzaldehyde), malononitrile, and a suitable third component. jst.go.jpnih.gov
One specific MCR involves the reaction of aryl aldehydes, malononitrile, and 2-mercaptopyridine (B119420) to produce 2-amino-4-aryl-6-(pyridin-2-ylthio)pyridine-3,5-dicarbonitriles. jst.go.jp Although this yields a more complex pyridine derivative, it demonstrates the power of MCRs in constructing the core pyridine ring with an amino substituent.
Novel and Green Synthesis Approaches
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. For the synthesis of pyridine derivatives, this includes the use of greener solvents, solvent-free reaction conditions, and recyclable catalysts. jst.go.jpscirp.org
An example of a green MCR is the synthesis of 2-amino-4-aryl-6-(pyridin-2-ylthio)pyridine-3,5-dicarbonitriles using a grinding technique under solvent-free conditions at room temperature. jst.go.jp This method avoids the use of hazardous solvents and high temperatures, making it a more sustainable approach. Another green approach involves the use of ionic liquids as recyclable catalysts and solvents for the synthesis of tetrahydropyridine (B1245486) derivatives. scirp.org These methods, while not directly producing this compound, showcase the potential for developing greener synthetic routes for this class of compounds.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields. nih.govyoutube.com Its application in the synthesis of pyridine derivatives has been particularly fruitful.
Several studies have demonstrated the utility of microwave-assisted synthesis for related heterocyclic systems. For instance, the synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones involves a key step where a 4-chloro-pyridopyrimidine is treated with an amine in methanol (B129727) under microwave irradiation. nih.gov Similarly, novel 2,3-dihydro-4-pyridinones have been synthesized from curcumin (B1669340) and primary amines using Montmorillonite K-10 as a catalyst under microwave irradiation for a short duration of 120 seconds. mdpi.com These examples highlight the potential for rapid and efficient synthesis of complex heterocyclic structures using microwave technology.
In the context of diarylamine synthesis, microwave irradiation has been employed for the coupling of substituted 2-chloropyridines with anilines in the presence of potassium carbonate in t-BuOH, with reaction times ranging from 10 to 30 minutes at temperatures between 120-160 °C. nih.gov Furthermore, microwave-assisted synthesis has been successfully applied to produce various heterocyclic compounds like pyrroles and pyridines through alcohol dehydrogenation, showcasing the versatility of this technique. eurekaselect.com A catalyst-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave conditions has also been established, demonstrating the potential for eco-friendly and efficient tandem reactions. mdpi.com
Table 1: Examples of Microwave-Assisted Synthesis of Pyridine and Related Heterocycles
| Reactants | Catalyst/Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,6-dichloro-3-nitropyridine, N-substituted anilines | K2CO3 | t-BuOH, 120–160 °C, 10–30 min | N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines | 53 | nih.gov |
| Curcumin, Primary amines | Montmorillonite K-10 | 120 s, 800 W | 2,3-dihydro-4-pyridinones | 17-28 | mdpi.com |
| 4-chloro-pyridopyrimidine, Amines | None | MeOH, Microwave irradiation | N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones | Not specified | nih.gov |
| Enaminonitriles, Benzohydrazides | None | Microwave irradiation | 1,2,4-triazolo[1,5-a]pyridines | Good to excellent | mdpi.com |
| Alcohols, Amines | Manganese (II) or Cobalt (II) with chroman-4-one amino ligands | Microwave irradiation | Pyrroles, Pyridines | Not specified | eurekaselect.com |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions is a significant goal in green chemistry, aiming to reduce waste and environmental hazards. Several synthetic methodologies for pyridine and related heterocyclic derivatives have been successfully adapted to solvent-free protocols.
For instance, the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole has been achieved by the cyclization of 2-aminothiophenol (B119425) and 4-methoxybenzaldehyde (B44291) under microwave irradiation in solvent-free conditions, using silica (B1680970) gel as a support. nih.gov This approach offers high yields and clean reaction profiles. nih.gov Similarly, the synthesis of various pyrimidine (B1678525) derivatives has been reported under solvent-free conditions. researchgate.net
Multicomponent reactions are particularly well-suited for solvent-free conditions. The synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been accomplished through a one-pot reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines by heating the mixture without a solvent. mdpi.com Another example is the Hantzsch-like condensation to produce functionalized pyridines using a Wells-Dawson heteropolyacid as a catalyst at 80 °C under solvent-free conditions. Furthermore, the synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives has been achieved under fusion conditions without any solvent or catalyst. scispace.com
Table 2: Examples of Solvent-Free Synthesis of Heterocyclic Compounds
| Reactants | Catalyst/Support | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-aminothiophenol, 4-methoxybenzaldehyde | Silica gel | Microwave irradiation | 2-(4-methoxyphenyl)benzo[d]thiazole | Good | nih.gov |
| 3-formylchromones, β-ketoester, ammonium (B1175870) acetate (B1210297) | Wells-Dawson heteropolyacid | 80 °C | Functionalized pyridines | 60-99 | |
| 2-aminopyridines, triethyl orthoformate, primary amines | None | 100 °C, 3h | 4-substituted aminopyrido[2,3-d]pyrimidines | 61-85 | mdpi.com |
| Aromatic aldehydes, malononitrile, primary amines | None | Fusion | 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | High | scispace.com |
Retrosynthetic Analysis of Related Pyridinamine Derivatives
Retrosynthetic analysis provides a logical framework for designing the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. For 4-aryl-2-aminopyridine derivatives, a common retrosynthetic approach involves disconnecting the C-N bond of the amine and the C-C bond connecting the aryl group to the pyridine ring.
One retrosynthetic strategy for 4-aryl-2-aminopyridines starts from α,β-unsaturated nitriles. researchgate.net These intermediates can be synthesized via a Horner-Wadsworth-Emmons (HWE) reaction of corresponding ketones. The α,β-unsaturated nitrile can then undergo a γ-functionalization to form an enamino nitrile, which subsequently cyclizes to form the pyridine ring. researchgate.net This approach allows for the introduction of various aryl groups at the 4-position.
Another general strategy for N-aryl-2-aminopyridines involves the coupling of anilines with 2-bromopyridines. rsc.org This method is widely used due to the ready availability of a diverse range of substituted anilines and 2-bromopyridines.
Mechanistic Investigations of Compound Formation Pathways
Understanding the reaction mechanism is crucial for optimizing reaction conditions and extending the scope of a synthetic method. The formation of pyridinamine derivatives often involves complex, multi-step pathways.
In the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave conditions, a plausible reaction pathway involves a tandem reaction initiated by a transamidation mechanism. mdpi.com This is followed by a nucleophilic addition to the nitrile group and subsequent condensation to yield the final product. mdpi.com
For transition metal-catalyzed reactions, the mechanism often involves a catalytic cycle. For example, in the Pd(II)-catalyzed synthesis of N-(2-pyridyl)indole frameworks, the proposed mechanism involves the formation of a Pd(II) complex, followed by electrophilic cyclopalladation, C-H bond cleavage, and subsequent reductive elimination. rsc.orgnih.gov Similarly, Rh(III)-catalyzed C-H functionalization/cyclization reactions of N-arylpyridin-2-amines proceed through C-H activation, coordination/insertion, and reductive elimination steps. rsc.org
In base-promoted reactions, the mechanism can involve the formation of key intermediates. For instance, in the synthesis of N-(4-Methoxyphenyl)-3-methyl-4,6-diphenylpyridin-2-amine, a formamide (B127407) intermediate was isolated, which could be further transformed into the final product under the standard reaction conditions, providing insight into the reaction pathway. dicp.ac.cn
Chemical Transformations and Derivatization Strategies
Fundamental Reactivity Profiles
The primary amino group and the pyridine (B92270) nitrogen are the principal sites for fundamental chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Oxidation Reactions and Derivative Formation
The primary amine functionality of 2-(4-Methoxyphenyl)pyridin-4-amine is susceptible to oxidation, which can lead to various derivatives depending on the reagents and conditions employed. A common transformation for aryl amines is the oxidation to the corresponding nitro compound. Reagents such as peroxyacids, like trifluoroperacetic acid, are effective for this conversion, although selectivity can be a challenge, with potential side products like azoxy compounds forming. mdpi.com For instance, the oxidation of anilines to nitroarenes has been achieved using in situ generated peracetic acid from hydrogen peroxide and acetic anhydride. mdpi.com
Another potential oxidative pathway is the dehydrogenation of the primary amine to a nitrile. Copper-catalyzed aerobic oxidation provides a green chemistry approach for converting primary amines, including those with heterocyclic moieties, into the corresponding nitriles. nih.gov This process typically involves the sequential oxidative dehydrogenation of the amine to an intermediate imine, which is then further oxidized. nih.gov
Potential Oxidation Products of this compound
| Starting Compound | Reagent/Condition | Product |
|---|---|---|
| This compound | Peroxyacids (e.g., CF₃CO₃H) | 2-(4-Methoxyphenyl)-4-nitropyridine |
Nucleophilic Substitution Reactions of Amine Functionality
The amino group of this compound can participate in nucleophilic substitution reactions in two primary ways: by acting as a nucleophile or by being converted into a leaving group.
As a nucleophile, the lone pair of electrons on the nitrogen atom can attack electrophilic centers. For example, the amine can be alkylated or acylated. The reactivity can be enhanced by using a base to deprotonate the amine, although this is often not necessary for strong electrophiles. To achieve selective N-alkylation without over-alkylation (which can lead to secondary, tertiary, and even quaternary ammonium (B1175870) salts), the use of protecting groups may be employed. researchgate.net For instance, protecting the amine as a Boc-carbamate allows for clean, high-yield alkylation. researchgate.net
Conversely, the -NH₂ group is a poor leaving group in nucleophilic aromatic substitution (SNAr). For it to be displaced by another nucleophile, it must first be converted into a good leaving group. The most common method for this is diazotization, where the primary amine reacts with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group (releasing N₂ gas) and can be readily displaced by a wide variety of nucleophiles in Sandmeyer-type reactions.
Advanced Functionalization
Advanced functionalization aims to build upon the core structure of this compound to create more complex molecules with specific properties.
Strategic Derivatization for Complex Molecular Architectures
The this compound scaffold is a valuable starting point for constructing complex molecular architectures, particularly in medicinal chemistry. For instance, related aminopyridine cores have been elaborated into potent enzyme inhibitors and other biologically active compounds. nih.govnih.gov Derivatization can occur at the amino group or on the pyridine ring. For example, the amino group can be converted into amides, sulfonamides, or ureas to explore different hydrogen bonding interactions. The pyridine ring can undergo electrophilic substitution, although the activating effect of the amino group is somewhat counteracted by the electron-withdrawing ring nitrogen. More commonly, further substitution on the ring is achieved by starting with a pre-functionalized pyridine ring before introducing the amine. nih.gov
Selective Chemical Modifications
Selective modification is crucial when multiple reactive sites exist within the molecule. The use of protecting groups is a cornerstone of this strategy. wikipedia.org For example, the primary amine can be temporarily protected with a group like tert-Butoxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) while other chemical modifications are performed elsewhere on the molecule. nih.gov
Furthermore, a variety of derivatization reagents have been developed specifically for amines to enhance their detection in analytical methods like HPLC or mass spectrometry, and these same reagents can be used for synthetic modifications. nih.govthermofisher.com These reagents selectively target the primary amine functionality, allowing for the introduction of diverse chemical moieties.
Common Derivatizing Reagents for Primary Amines
| Reagent | Abbreviation | Functional Group Introduced |
|---|---|---|
| Dansyl chloride | Dns-Cl | Dansyl group (fluorescent) |
| o-Phthalaldehyde | OPA | Isoindole derivative (fluorescent) |
| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Fmoc group (UV-active, fluorescent) |
These selective derivatizations allow for the tailored synthesis of complex molecules where the inherent reactivity of the amine is harnessed in a controlled manner.
Intramolecular Cyclization and Rearrangement Reactions
There is currently a lack of published research detailing the intramolecular cyclization or rearrangement reactions specifically for this compound.
Intramolecular reactions are fundamental in heterocyclic chemistry for constructing complex, fused ring systems. For related compounds, such as 4-amino-3-halopyridines, rearrangements have been observed where the 4-amino group participates in a nucleophilic attack on the pyridine ring, leading to a formal carbon insertion. nih.govacs.orgacs.org These reactions, however, are highly dependent on the presence of other activating groups, such as a halogen at the 3-position, which are absent in this compound. acs.org
General rearrangement mechanisms like the Hofmann or Curtius rearrangements are typically used to synthesize amines from amides or acyl azides, respectively, rather than being reactions of the amine product itself. masterorganicchemistry.comgoogle.com Other processes, such as the Sommelet-Hauser or Truce-Smiles rearrangements, involve specific structural motifs not inherently present in the target compound. msu.edu Without experimental data, any discussion of potential cyclization or rearrangement pathways for this compound would be purely speculative.
Impact of Substituent Effects on Reaction Outcomes
A detailed analysis of how the specific substituents of this compound—the 4-methoxyphenyl (B3050149) group at the C2 position and the amino group at the C4 position—affect its reaction outcomes is not specifically described in the literature.
In general, the reactivity of a substituted pyridine ring is a balance of electronic and steric effects.
4-Amino Group: This is a strong electron-donating group, which increases the electron density of the pyridine ring, making it more susceptible to electrophilic substitution (if conditions overcome the propensity of the nitrogen to react first) and influencing the basicity of the ring nitrogen.
2-(4-Methoxyphenyl) Group: This aryl substituent also influences the electronic properties of the pyridine ring. The methoxy (B1213986) group (-OCH₃) on the phenyl ring is electron-donating through resonance, which can further modulate the electron density of the heterocyclic system.
Studies on other aminopyridine derivatives have shown that substituents significantly influence reactivity. For instance, the position of the nitrogen atom within the pyridine ring is crucial for certain rearrangements to occur. acs.org Furthermore, the introduction of electron-withdrawing groups can inhibit reactions that are otherwise feasible with electron-donating or neutral groups. acs.org A theoretical study on aryl halide amination confirmed the significant impact of substituents and solvent polarity on activation energies and reaction success, highlighting the complexity of predicting outcomes without specific experimental work. nih.gov However, without dedicated studies on this compound, a precise, data-driven account of its reactivity profile remains unavailable.
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
Modern analytical methods offer a comprehensive view of the compound's structure. High-resolution techniques provide precise data on the chemical environment of each atom, the nature of the chemical bonds, and the exact molecular weight, collectively confirming the identity of 2-(4-Methoxyphenyl)pyridin-4-amine.
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon atomic frameworks.
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. In a typical analysis using a 400 MHz spectrometer with DMSO-d₆ as the solvent, the aromatic protons of the methoxyphenyl ring appear as two distinct doublets. The protons ortho to the methoxy (B1213986) group typically resonate at approximately 8.00 ppm, while the protons meta to the methoxy group appear at around 7.10 ppm.
The protons on the pyridine (B92270) ring also show characteristic shifts. The proton at position 6 (H-6) of the pyridine ring is observed as a doublet at approximately 7.89 ppm. The proton at position 3 (H-3) appears as a doublet at around 6.85 ppm, and the proton at position 5 (H-5) is observed as a doublet of doublets at approximately 6.27 ppm. The amine (NH₂) protons present as a broad singlet around 5.86 ppm, and the methoxy (OCH₃) protons give a sharp singlet at about 3.82 ppm.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.00 | d | 2H | Ar-H (ortho to OCH₃) |
| 7.89 | d | 1H | Pyridine H-6 |
| 7.10 | d | 2H | Ar-H (meta to OCH₃) |
| 6.85 | d | 1H | Pyridine H-3 |
| 6.27 | dd | 1H | Pyridine H-5 |
| 5.86 | s | 2H | -NH₂ |
| 3.82 | s | 3H | -OCH₃ |
Note: Data compiled from representative literature values. Shifts may vary slightly based on solvent and spectrometer frequency.
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of the molecule. The spectrum, typically recorded at 101 MHz in DMSO-d₆, shows distinct signals for each carbon atom. The carbon atoms of the pyridine ring are observed at characteristic chemical shifts: C-2 at approximately 157.9 ppm, C-4 at 153.9 ppm, C-6 at 149.3 ppm, C-5 at 106.1 ppm, and C-3 at 105.1 ppm.
For the 4-methoxyphenyl (B3050149) substituent, the carbon attached to the pyridine ring (C-1') resonates around 130.6 ppm, while the oxygen-bearing carbon (C-4') is found at approximately 160.5 ppm. The remaining aromatic carbons (C-2', C-6', C-3', C-5') appear in the range of 114.4 to 128.8 ppm. The methoxy group's carbon (-OCH₃) gives a signal at about 55.4 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 160.5 | C-4' (Ar-C-O) |
| 157.9 | C-2 (Pyridine) |
| 153.9 | C-4 (Pyridine) |
| 149.3 | C-6 (Pyridine) |
| 130.6 | C-1' (Ar-C) |
| 128.8 | C-2', C-6' (Ar-CH) |
| 114.4 | C-3', C-5' (Ar-CH) |
| 106.1 | C-5 (Pyridine) |
| 105.1 | C-3 (Pyridine) |
| 55.4 | -OCH₃ |
Note: Data compiled from representative literature values. Assignments are based on prediction and comparison with similar structures.
Although detailed 2D NMR studies like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for this specific molecule are not extensively published in readily available literature, their application is standard in structural confirmation. A COSY spectrum would confirm the coupling between adjacent protons, for instance, between H-5 and H-6 on the pyridine ring. An HSQC spectrum would correlate the proton signals directly to their attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. An HMBC spectrum would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for definitively connecting the 4-methoxyphenyl group to the C-2 position of the pyridine ring.
Vibrational spectroscopy probes the functional groups and bonding within a molecule. In the FTIR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine group typically appear as a pair of bands in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching is observed around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyridine rings are expected in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-O stretching of the methoxy group is typically found around 1250 cm⁻¹. While specific Raman data is not widely documented, it would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.
Table 3: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H Stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretch | Aromatic/Pyridine |
| 1600-1450 | C=C / C=N Stretch | Aromatic/Pyridine Rings |
| ~1250 | C-O Stretch (Aryl Ether) | Methoxy (-OCH₃) |
High-Resolution Mass Spectrometry is employed to determine the precise molecular weight and elemental formula of the compound. For this compound, with a chemical formula of C₁₂H₁₂N₂O, the calculated monoisotopic mass is 200.09496 u. HRMS analysis using techniques like Electrospray Ionization (ESI) would show a protonated molecular ion [M+H]⁺ at an m/z value very close to 201.1022. The high accuracy of this measurement allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography and Solid-State Structural Investigations
While a specific single-crystal X-ray diffraction study for this compound is not found in the surveyed literature, extensive crystallographic data for analogous compounds allows for a detailed and scientifically grounded estimation of its solid-state properties.
Based on the crystallographic data of numerous related pyridine derivatives, it is highly probable that this compound would crystallize in a monoclinic system. This is a common crystal system for this class of compounds. The space group would likely be one of the centrosymmetric monoclinic space groups, such as P2₁/c or P2₁/n, which are frequently observed for similar structures.
Table 1: Crystal System and Space Group of Related Pyridine Derivatives
| Compound Name | Crystal System | Space Group |
| 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile | Monoclinic | P2₁/n |
| 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine | Monoclinic | P2₁/c |
| 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine | Monoclinic | P2₁/c |
| N-(4-Methoxyphenyl)picolinamide | Monoclinic | P2₁/n |
| 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine | Monoclinic | P2₁/c |
This table presents data from related compounds to infer the likely crystal system and space group of this compound.
For instance, in 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine, the methoxyphenyl ring has a dihedral angle of 6.17(7)° with the central pyridine ring, suggesting a nearly coplanar arrangement. researchgate.net Conversely, in other derivatives, such as 2,6-bis(4-methoxyphenyl)-4-phenylpyridine, the angles between the central pyridine ring and the methoxyphenyl rings are significantly larger, at 22.3(2)° and 19.8(2)°. cam.ac.uk In N-(4-Methoxyphenyl)picolinamide, the dihedral angle between the pyridine and benzene (B151609) rings is 14.25(5)°. chemrxiv.org
Based on these findings, the dihedral angle in this compound is expected to be in a range that balances electronic effects (favoring planarity for conjugation) and steric hindrance (favoring a twisted conformation).
Table 2: Dihedral Angles in Related Pyridine Derivatives
| Compound Name | Dihedral Angle (°) |
| 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine | 6.17(7) (between methoxyphenyl and central pyridine ring) |
| 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine | 22.3(2) and 19.8(2) (between methoxyphenyl rings and central pyridine ring) |
| N-(4-Methoxyphenyl)picolinamide | 14.25(5) (between pyridine and benzene rings) |
| 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane | 9.86(12) (between pyridine and methoxy-substituted benzene ring) |
This table provides a comparative view of dihedral angles in related molecules to estimate the conformational properties of this compound.
The planarity of the molecule is closely linked to the torsion angles within its structure. The key torsion angle to consider in this compound would be that which defines the orientation of the methoxy group relative to the phenyl ring.
In the related compound 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane, the methoxy group is observed to be nearly coplanar with the phenyl ring, with a torsion angle of 178.2(3)°. nih.gov This anti-periplanar arrangement is energetically favorable. Similarly, in N-(4-Methoxyphenyl)picolinamide, the methoxy group is nearly planar with the benzene ring, showing a torsion angle of 7.5(5)°. chemrxiv.org
Table 3: Torsion Angles in Related Pyridine Derivatives
| Compound Name | Torsion Angle (°) and Description |
| 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane | 178.2(3) for C3—C2—O1—C1, indicating an anti-periplanar conformation of the methoxy group. nih.gov |
| N-(4-Methoxyphenyl)picolinamide | 7.5(5) for C9—C10—O2—C13, showing near planarity of the methoxy group with the benzene ring. chemrxiv.org |
This table illustrates typical torsion angles for the methoxy group in related compounds, providing insight into the expected conformation in this compound.
Supramolecular Interactions and Packing Arrangements
The solid-state packing of this compound will be governed by a network of intermolecular interactions, primarily hydrogen bonds.
The molecular structure of this compound contains several functional groups capable of participating in hydrogen bonding. The amino group (-NH₂) provides two hydrogen bond donors (N-H), while the nitrogen atom within the pyridine ring and the oxygen atom of the methoxy group act as hydrogen bond acceptors.
Based on studies of similar molecules, a rich network of hydrogen bonds is anticipated. In the crystal structure of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, strong N—H⋯N and C—H⋯O hydrogen bonds are observed, leading to the formation of dimers and a three-dimensional network. researchgate.net In N-(4-Methoxyphenyl)picolinamide, intramolecular N—H⋯N and C—H⋯O hydrogen bonds stabilize the molecular conformation. chemrxiv.org
For this compound, it is highly probable that the amino group will form N—H⋯N hydrogen bonds with the pyridine nitrogen of adjacent molecules, creating chains or dimers. Additionally, weaker C—H⋯O interactions involving the methoxy group's oxygen atom and aromatic C-H groups are likely to contribute to the stability of the crystal packing. The presence of both strong and weak hydrogen bonds will result in a complex and stable supramolecular architecture.
Pi-Pi (π–π) Stacking Interactions
Specific data regarding the presence, geometry, and energetic contribution of π–π stacking interactions within the crystal lattice of this compound is not available in published crystallographic reports. This type of analysis would typically involve measuring parameters such as the centroid-to-centroid distance and slip angles between adjacent aromatic rings (the methoxyphenyl and pyridine rings).
C-H⋯π Interactions
Information detailing the specific C–H⋯π interactions, which contribute to the stabilization of the crystal packing in this compound, is not documented in the available literature. A comprehensive analysis would identify which C-H donors interact with the π-systems of the aromatic rings and provide geometric details such as donor-to-acceptor distances and angles.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
A Hirshfeld surface analysis for this compound has not been reported. Such an analysis would provide quantitative insight into the nature and relative contributions of various intermolecular contacts within the crystal structure. This includes generating dnorm maps to visualize close contacts and fingerprint plots to show the percentage contribution of different interactions (e.g., H···H, C···H, O···H). Without experimental crystal structure data (a CIF file), this computational analysis cannot be performed.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the molecular properties of compounds. Methodologies such as Density Functional Theory (DFT) and ab initio methods are pivotal in this regard.
Density Functional Theory (DFT) Studies on Molecular Structure and Vibrational Frequencies
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and geometry of molecules. For compounds analogous to 2-(4-Methoxyphenyl)pyridin-4-amine, DFT calculations, often utilizing the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), have been employed to optimize the molecular geometry and predict vibrational frequencies. openaccesspub.orgresearchgate.net
For instance, in studies of similar molecules, the optimized bond lengths and angles calculated by DFT methods show good correlation with experimental data where available. researchgate.net The vibrational spectra (FT-IR and FT-Raman) are also calculated, and the assignments of vibrational modes are often supported by potential energy distribution (PED) analysis. openaccesspub.orgdergipark.org.tr For a molecule like this compound, key vibrational modes would include the stretching and bending of the C-N bonds in the pyridine (B92270) ring, the C-O-C stretches of the methoxy (B1213986) group, and the vibrations of the aromatic rings. In related molecules, the N-H stretching vibrations are typically observed in the range of 3000-3500 cm⁻¹, while C-H stretching vibrations of the aromatic rings are found between 3000-3100 cm⁻¹. dergipark.org.trbohrium.com
Table 1: Representative Calculated Vibrational Frequencies for Analogous Structures
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
| N-H Stretch | 3435 |
| Aromatic C-H Stretch | 3026 - 3084 |
| C-N Stretch (Pyridine Ring) | 1526 - 950 |
| C-O-C Stretch (Methoxy Group) | ~1250 |
Note: The data in this table is representative of values found for structurally similar compounds and serves as an estimation for this compound.
Ab Initio Methods for Electronic Structure Determination
Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach to determining electronic structure without empirical parameters. While computationally more demanding than DFT, they offer valuable comparative data. In studies of related benzothiazole (B30560) derivatives, both ab initio (HF) and DFT methods were used to investigate the molecular structure and vibrational frequencies. researchgate.netnih.gov The results often indicate that DFT methods like B3LYP provide a better correlation with experimental data for molecular structures and vibrational frequencies compared to the scaled HF approach. researchgate.netnih.gov For this compound, ab initio calculations would similarly provide a baseline for understanding its electronic configuration and geometry.
Electronic Properties and Reactivity Prediction
The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. Computational methods provide powerful tools to analyze these properties.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. dergipark.org.tr
In computational studies of analogous compounds, the HOMO and LUMO energy levels are routinely calculated using DFT. For a related perimidine derivative, the HOMO-LUMO energy gap was determined, providing insights into its intramolecular charge transfer characteristics. openaccesspub.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine and methoxyphenyl rings, while the LUMO would likely be distributed over the pyridine ring system. A smaller HOMO-LUMO gap would suggest higher chemical reactivity. dergipark.org.tr
Table 2: Representative Frontier Molecular Orbital Energies for Analogous Structures
| Parameter | Representative Energy (eV) |
| E_HOMO | -5.73 |
| E_LUMO | -0.83 |
| Energy Gap (ΔE) | 4.90 |
Note: The data in this table is based on calculations for structurally similar pyridine derivatives and provides an estimate for this compound.
Natural Bond Orbital (NBO) Analysis for Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular interactions, charge delocalization, and hyperconjugative interactions. researchgate.net By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the extent of electron delocalization, which contributes to the stability of the molecule.
In studies of similar compounds, NBO analysis has been used to understand the intramolecular charge transfer (ICT) and the stability arising from hyperconjugative interactions. openaccesspub.orgresearchgate.net For this compound, significant interactions would be expected between the lone pair orbitals of the nitrogen and oxygen atoms and the π* anti-bonding orbitals of the aromatic rings, indicating charge delocalization across the molecule. The stabilization energy E(2) associated with these interactions provides a measure of their strength. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP is color-coded, with red regions indicating negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).
For molecules containing amine and methoxy groups, the MEP map typically shows negative potential around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons, making them likely sites for electrophilic attack. researchgate.netiucr.org The hydrogen atoms of the amine group and the aromatic rings would exhibit a positive potential, indicating them as sites for nucleophilic attack. For this compound, the MEP map would be crucial in identifying the reactive sites and understanding its intermolecular interactions. researchgate.net
Theoretical Investigations of Reaction Mechanisms and Pathways
Theoretical investigations into the reaction mechanisms for synthesizing pyridin-4-amine scaffolds are critical for optimizing reaction conditions and yields. The synthesis of related structures, such as 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, often involves palladium-catalyzed Buchwald-Hartwig amination or Suzuki coupling reactions. mdpi.comescholarship.org For instance, the coupling of a halo-pyridine derivative with an amine is a common strategy. mdpi.com
Computational studies, particularly using Density Functional Theory (DFT), can elucidate the intricate steps of these catalytic cycles. acs.org These investigations can model the transition states and intermediates involved in oxidative addition, transmetalation (in the case of Suzuki coupling), and reductive elimination steps. By calculating the activation energies for different potential pathways, researchers can predict the most favorable reaction conditions and understand the origins of observed product distributions. acs.org For example, DFT calculations have been used to rationalize the competition between a Claisen-type reaction and a (2 + 2) cyclization in related systems, revealing small differences in free energy barriers that dictate the reaction outcome. acs.org Similarly, the synthesis of derivatives like 2-(4-methoxyphenyl)benzo[d]thiazole has been achieved through the cyclization of 2-aminothiophenol (B119425) and 4-methoxybenzaldehyde (B44291), a process that can be modeled to understand its mechanism. researchgate.net
Molecular Dynamics Simulations for Conformational and Interaction Analysis
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of this compound and its analogs over time. acs.orgbohrium.commdpi.comresearchgate.net These simulations model the atomic movements based on classical mechanics, providing a dynamic picture of how the molecule behaves in different environments, such as in solution or interacting with a biological target or a material surface. mdpi.comresearchgate.net
For pyridine derivatives, MD simulations have been instrumental in:
Conformational Analysis: The methoxyphenyl and pyridine rings in this class of compounds have rotational freedom. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations, which is crucial as the spatial arrangement often dictates biological activity or material properties. mdpi.com
Interaction Analysis: In the context of drug design, MD simulations can model the binding of a ligand to its protein target. Studies on similar pyridine-based compounds have used MD to assess the stability of the ligand-protein complex, tracking key interactions like hydrogen bonds and hydrophobic contacts over the simulation time. acs.orgbohrium.com For example, 20-nanosecond MD simulations have been used to confirm the binding stability of pyridine-thiazole metal complexes with DNA. acs.org
Adsorption on Surfaces: For applications like corrosion inhibition, MD simulations can model the adsorption of pyridine derivatives onto a metal surface, such as iron Fe(110). mdpi.comresearchgate.netresearchgate.net These simulations help to determine the adsorption energy and the orientation (e.g., parallel or perpendicular) of the molecule on the surface, which is key to its protective function. researchgate.net
Thermodynamic Parameter Computations
The thermodynamic properties of this compound can be accurately computed using quantum chemical methods, primarily Density Functional Theory (DFT). scirp.orgmdpi.comtandfonline.comopenaccesspub.orgbohrium.com These calculations provide fundamental data on the stability and reactivity of the molecule.
Commonly computed thermodynamic parameters include:
| Parameter | Description | Typical Calculation Method |
| Enthalpy of Formation (ΔHf) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It indicates the compound's intrinsic stability. | Isodesmic reactions combined with DFT energy calculations. mdpi.com |
| Gibbs Free Energy (G) | A measure of the total energy available to do work. It is used to predict the spontaneity of reactions. | Calculated from enthalpy, entropy, and temperature. |
| Entropy (S) | A measure of the molecular disorder or randomness. | Calculated from vibrational, rotational, and translational contributions determined by frequency calculations. tandfonline.com |
| Heat Capacity (Cv, Cp) | The amount of heat required to raise the temperature of the substance by a certain amount at constant volume or pressure. | Derived from statistical mechanics based on calculated vibrational frequencies. tandfonline.com |
| Zero-Point Vibrational Energy (ZPVE) | The lowest possible energy that a molecule can possess, corresponding to its vibrational ground state at 0 Kelvin. | Sum of all vibrational mode energies (0.5 * h * ν) from a frequency calculation. tandfonline.com |
These parameters are often calculated using DFT functionals like B3LYP in conjunction with basis sets such as 6-31+G(d,p) or 6-311++G(d,p). scirp.orgopenaccesspub.org The results from these computations are essential for understanding the molecule's behavior in chemical reactions and for predicting equilibrium constants.
Noncovalent Interactions (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The stability of molecular structures and their assemblies is often governed by a network of noncovalent interactions (NCI). The Quantum Theory of Atoms in Molecules (QTAIM) and NCI analysis are powerful computational tools used to characterize these weak interactions. researchgate.netresearchgate.netnih.goveurjchem.commkuniversity.ac.in
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density (ρ(r)) to define atoms and the bonds between them. researchgate.netnih.gov By locating bond critical points (BCPs)—points where the gradient of the electron density is zero—one can characterize the nature of chemical interactions. For noncovalent interactions, the electron density and its Laplacian (∇²ρ(r)) at the BCP are key indicators. A low ρ(r) and a positive ∇²ρ(r) are characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces. researchgate.net This method allows for the quantification of the strength of specific interactions, including C-H···O, C-H···N, and π-π stacking, which are important in the crystal packing of pyridine derivatives. mkuniversity.ac.in
Noncovalent Interactions (NCI) Analysis: The NCI method, specifically using the Reduced Density Gradient (RDG), provides a visual representation of noncovalent interactions in real space. researchgate.neteurjchem.com It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue. This generates surfaces that highlight different types of interactions:
Blue surfaces: Indicate strong, attractive interactions like hydrogen bonds.
Green surfaces: Represent weak, delocalized van der Waals interactions.
Red surfaces: Signify strong, repulsive steric clashes.
These analyses have been applied to various heterocyclic compounds to understand intermolecular forces that dictate their self-assembly and recognition properties. researchgate.neteurjchem.commkuniversity.ac.in
Binding Energy Calculations
Binding energy calculations are crucial for quantifying the strength of the association between a molecule and its binding partner, such as a protein receptor or a metal ion. acs.orgnih.gov These calculations are fundamental in drug discovery and materials science.
For derivatives of this compound, binding energies are typically computed using several methods:
Molecular Docking Scores: Docking programs provide an estimated binding affinity (often as a score in kcal/mol) that predicts the most favorable binding pose of a ligand within a receptor's active site. bohrium.com
Molecular Mechanics-Based Methods: Following MD simulations, methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to calculate the binding free energy of a protein-ligand complex. These methods average energies over a trajectory of snapshots from the simulation.
Quantum Chemical Calculations: For smaller systems or for higher accuracy, the binding energy (ΔE_bind) can be calculated directly from the total energies of the complex, the isolated ligand, and the isolated receptor, often including corrections for basis set superposition error (BSSE). nih.gov
The formula for binding energy is generally given by: ΔE_bind = E_complex – (E_receptor + E_ligand)
Studies on related pyridine derivatives have reported binding constants (Kb) for DNA interaction and adsorption energies on metal surfaces, illustrating the application of these computational approaches. acs.orgresearchgate.net
Advanced Applications in Chemical Science
Applications as Synthetic Building Blocks in Organic Synthesis
The structural features of 2-(4-Methoxyphenyl)pyridin-4-amine make it an excellent starting material for the synthesis of more complex molecules. The presence of the reactive amine group and the pyridine (B92270) ring allows for a variety of chemical transformations, leading to the creation of novel heterocyclic structures and compounds with potential pharmaceutical applications.
Development of Novel Heterocyclic Scaffolds
The pyridine and amine moieties of this compound serve as key reactive sites for the construction of new heterocyclic systems. For instance, the amine group can undergo reactions to form amides, which can then be cyclized to create fused ring systems. One notable example is the synthesis of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine, which involves a multi-step process starting from a related pyridine derivative. researchgate.net This thiadiazole derivative can be further modified by reacting its amine group with various substituted aromatic acids to produce a library of novel amide compounds. researchgate.net
Another approach involves the unexpected cyclization of related structures. For example, the cobalt(II)-catalyzed cyclization of 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide leads to the formation of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine. nih.gov This demonstrates how the core structure can be manipulated to generate diverse heterocyclic scaffolds.
Furthermore, the pyridine ring itself can be a part of a larger fused heterocyclic system. Research into pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles highlights the utility of pyridine-based compounds in creating complex, multi-ring structures with potential biological activity. researchgate.net These synthetic strategies showcase the importance of this compound and its analogs as foundational molecules for the exploration of new chemical space.
Precursors for Pharmaceutically Relevant Compounds
The development of new therapeutic agents often relies on the availability of versatile chemical building blocks. This compound and its derivatives have emerged as important precursors in the synthesis of compounds with potential pharmaceutical applications, particularly in the field of oncology.
For example, novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. researchgate.net One such derivative, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide, has shown significant cytotoxicity against HeLa and PANC-1 cell lines. researchgate.net
In a different study, N-alkyl-N-substituted phenylpyridin-2-amine derivatives were designed and synthesized as tubulin polymerization inhibitors. nih.gov These compounds, which share a similar structural motif with this compound, have demonstrated significant anti-proliferative activity by targeting the colchicine (B1669291) binding site on tubulin. nih.gov This highlights the potential of this class of compounds in the development of new anticancer drugs.
The versatility of the pyridine scaffold is further illustrated by the synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives of 4-methoxyphenyl (B3050149) compounds, which have been investigated as dual inhibitors of EGFR and VEGFR-2, two key targets in cancer therapy. nih.gov The ability to readily modify the core structure of this compound makes it a valuable starting point for the rational design of new and effective therapeutic agents.
Role in Materials Science and Engineering
Beyond its applications in organic synthesis, the unique electronic and structural properties of this compound and its derivatives make them promising candidates for use in advanced materials. These applications span from renewable energy to electronics and nanotechnology.
Integration into Hole Transport Layers for Perovskite Solar Cells
Perovskite solar cells (PSCs) are a rapidly emerging photovoltaic technology, and the hole transport layer (HTL) plays a crucial role in their efficiency and stability. Organic small molecules are considered ideal materials for HTLs due to their high purity, tunable molecular structure, and controllable energy levels. nih.gov
Derivatives of N,N-bis(4-methoxyphenyl)amine have been extensively studied as hole-transporting materials (HTMs) in PSCs. nih.govnih.govdntb.gov.uaresearchgate.net These molecules, which share the methoxyphenylamine moiety with this compound, can be incorporated into larger molecular structures to optimize their hole-transport properties. For instance, two N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based HTMs, CP1 and CP2, were designed and shown to have good stability and high hole mobility through theoretical calculations. nih.gov
Furthermore, novel HTMs with two or four N,N-di(4-methoxyphenyl)aminophenyl units have been synthesized and utilized in PSCs, achieving power conversion efficiencies comparable to the widely used spiro-OMeTAD. nih.govresearchgate.net The methoxy-phenethylammonium lead iodide ((4-MeO-PEAI)2-PbI2), a new metal halide perovskite, has also been developed and optimized for its light-emitting properties. utoronto.ca These examples underscore the potential of incorporating the this compound structural motif into the design of efficient HTMs for next-generation solar cells.
Design of Ligands for Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. The properties of MOFs are largely determined by the organic ligands used in their synthesis. The pyridine and amine groups of this compound make it an attractive candidate for the design of new ligands for MOFs.
While direct use of this compound as a ligand is not extensively reported, the use of similar pyridine-containing ligands is well-established. For example, a series of MOFs have been synthesized using the 2-(m-methoxyphenyl)imidazole dicarboxylate ligand, which features a methoxyphenyl group and an imidazole (B134444) ring, a heterocycle similar to pyridine. nih.gov These MOFs exhibit a range of structures from one-dimensional chains to three-dimensional frameworks. nih.gov
Another example is the use of tri(4-pyridylphenyl)amine as a triangular ligand to construct new metal-organic frameworks with various auxiliary ligands. researchgate.net These studies demonstrate the principle that pyridine-containing molecules can be effectively used to create diverse and functional MOFs. The potential of this compound as a ligand in this context remains an area for future exploration.
Potential in Organic Light-Emitting Diode (OLED) Development
Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. The performance of OLEDs is highly dependent on the organic materials used in their construction. The methoxyphenylamine moiety is a common structural feature in materials designed for OLED applications.
For instance, 4-(4-Methoxyphenyl)pyridine is utilized in the development of OLEDs, contributing to advancements in display technologies. chemimpex.com While this molecule lacks the amine group of this compound, it highlights the utility of the methoxyphenylpyridine core in this field.
More complex molecules incorporating the methoxyphenylamine structure have also been investigated. For example, a host-guest system for OLEDs has been developed using a tris(2,4,6-trichlorophenyl)methyl-triphenylamine (TTM-TPA) radical guest, which contains a triphenylamine (B166846) core that can be seen as an extended version of the phenylamine structure. arxiv.org This system demonstrates efficient near-infrared emission, a desirable characteristic for various applications. arxiv.org These examples suggest that derivatives of this compound could be designed and synthesized to serve as efficient materials for OLEDs, leveraging the favorable electronic properties of the methoxyphenylamine scaffold.
Ligand Design and Coordination Chemistry
The unique electronic and structural characteristics of this compound, featuring a pyridine ring, an amino group, and a methoxyphenyl substituent, make it a versatile building block in the field of ligand design and coordination chemistry. Aminopyridines are a popular area of research due to their accessibility and adaptability, often serving as alternatives to traditional cyclopentadienyl (B1206354) ligands in coordination chemistry. nih.gov The presence of both a pyridine nitrogen and an exocyclic amino group allows for multiple modes of metal binding, including as a monodentate, chelating, or bridging ligand. mdpi.comsciencenet.cn
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a primary site for coordination to transition metal centers. wikipedia.org Aminopyridine ligands are known to form stable complexes with a variety of transition metals, including iron, palladium, copper, and silver. nih.govmdpi.comsciencenet.cnnih.gov The coordination can occur in several fashions. While chelation involving both the pyridine and amino nitrogens is common, research has also revealed a rare η¹-coordination mode where the ligand binds to the metal solely through the pyridine nitrogen. mdpi.com
For instance, studies on bulky aminopyridine ligands with iron(II) halides have provided crystallographic evidence of complexes where the ligand is η¹-coordinated. mdpi.com In these structures, the coordination environment around the iron atom is completed by the single nitrogen atom from the pyridine ring and halide ligands. mdpi.com This monodentate coordination is particularly observed when the metal fragment is sterically hindered or electronically reluctant to accept more electrons from a chelating ligand. mdpi.com The amino group, while not directly bonded to the metal in this mode, can still influence the complex's stability and crystal packing through intramolecular hydrogen bonding. mdpi.com
Table 1: Coordination Modes of Aminopyridine Ligands
| Coordination Mode | Description | Metal Examples | Reference |
|---|---|---|---|
| Monodentate (η¹) | Ligand binds to the metal center through a single atom, typically the pyridine nitrogen. | Fe(II) | mdpi.com |
| Bidentate (Chelating) | Ligand binds through two donor atoms (pyridine and amino nitrogens) to form a metallacycle. | Pd(II), Cu(II) | nih.govnih.gov |
| Bridging | Ligand connects two or more metal centers. | Ag(I) | sciencenet.cn |
Pincer ligands are chelating agents that bind tightly to a metal center through three donor atoms in a meridional fashion, creating a highly stable complex. The structure of this compound is an ideal scaffold for the development of pincer ligands, particularly of the NNN or PNP type. Terpyridines, which are N,N,N-type pincer ligands, are known to form tight chelates with various metal cations. nih.gov By modifying the 2- and 6-positions of the pyridine ring with additional coordinating groups like phosphines or imines, the aminopyridine core can be transformed into a tridentate pincer ligand.
For example, N,N′-bisphosphino-2,6-diaminopyridine ligands form PNP pincer complexes with iron(II), resulting in cationic octahedral complexes. rsc.org Similarly, bis(imino)aryl ligands create NCN pincer complexes with metals like nickel and iron. researchgate.net These pincer complexes have found extensive applications in catalysis due to their high stability and the precise control they offer over the metal's coordination sphere. researchgate.netresearchgate.net The methoxyphenyl group on the this compound backbone can further fine-tune the electronic properties of the resulting pincer complex, influencing its catalytic activity. rsc.org
Iridium complexes are of paramount importance in catalysis, particularly for reactions like transfer hydrogenation and oxidation. rsc.orgnih.gov Pyridine-based ligands are frequently employed to stabilize iridium centers and modulate their reactivity. wikipedia.org Research has shown that iridium complexes bearing bidentate ligands derived from pyridine scaffolds are effective precatalysts. nih.gov
Specifically, iridium(III) pentamethylcyclopentadienyl (Cp*) complexes containing bidentate pyridinylidene/N-amidate ligands have been synthesized and characterized as potent precatalysts for the transfer hydrogenation of aldehydes. nih.gov In a related context, aminodiphosphine ligands (PNP-type) featuring a methoxyphenyl substituent have been complexed to iridium to create distorted octahedral complexes. rsc.org These iridium complexes demonstrated good catalytic activity in the oxidation of styrene. rsc.org The modular nature of the this compound framework allows for its incorporation into such sophisticated ligand systems designed for iridium-catalyzed transformations.
Catalytic Applications in Organic Transformations
The ability of this compound and its derivatives to act as ligands or participate in catalytic cycles makes them valuable in various organic transformations. The pyridine nitrogen can act as a directing group, facilitating chelation-assisted C-H bond functionalization and other coupling reactions. rsc.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for forming C-C and C-N bonds. acs.orgresearchgate.net Aminopyridine derivatives have been successfully used both as substrates and as ligands in these critical reactions. researchgate.netdaneshyari.com
In a notable synthetic strategy for preparing complex 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a sequential cross-coupling approach was employed. nih.gov This involved a chemoselective Suzuki-Miyaura cross-coupling on a di-halogenated pyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination to install the amino group at the C4 position. nih.gov The success of this strategy highlights the differential reactivity of positions on the pyridine ring, which can be exploited for selective functionalization. The use of specific palladium catalysts and phosphine (B1218219) ligands, such as RuPhos, was crucial for the high efficiency of the amination step. nih.gov Furthermore, aminopyridine-based ligands have been developed to create high-turnover palladium catalysts for Suzuki-Miyaura reactions in aqueous media, demonstrating high efficiency with a range of aryl halides. researchgate.netdaneshyari.com
Table 2: Palladium-Catalyzed Cross-Coupling Reactions Involving Aminopyridine Scaffolds
| Reaction Type | Substrate/Ligand Type | Catalyst/Ligand System | Application | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 2-Iodo-4-chloropyrrolopyridine | Pd(OAc)₂ / SPhos | Synthesis of 2-aryl-pyrrolopyridines | nih.gov |
| Buchwald-Hartwig Amination | 4-Chloro-2-aryl-pyrrolopyridine | Pd(OAc)₂ / RuPhos | Synthesis of 2-aryl-pyrrolopyridin-4-amines | nih.gov |
| Suzuki-Miyaura Coupling | Aryl Halides | PdCl₂ / Aminopyridine Ligand | Biaryl synthesis in aqueous media | researchgate.netdaneshyari.com |
| Buchwald-Hartwig Amination | 3-Halo-2-aminopyridines | RuPhos/BrettPhos Precatalysts | Synthesis of N(3)-substituted-2,3-diaminopyridines | researchgate.net |
The this compound motif is also relevant to metal-catalyzed cyclization reactions, which are fundamental for constructing heterocyclic rings. sioc-journal.cn These reactions can either lead to the formation of aminopyridine structures or use aminopyridine derivatives as starting materials for more complex fused systems.
Cobalt-catalyzed [2+2+2] cycloaddition reactions between yne-ynamides and nitriles represent a powerful method for assembling substituted aminopyridines. nih.gov Depending on the substitution pattern of the starting materials, this methodology can selectively produce 3- or 4-aminopyridines. nih.gov In a different approach, a cobalt(II)-catalyzed cyclization of 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide was shown to produce N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, demonstrating how a metal catalyst can facilitate an unexpected cyclo-desulfurization reaction. iucr.orgnih.gov Additionally, research on the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles has detailed an efficient intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, showcasing a base-assisted cyclization accompanied by oxidation. nih.gov These examples underscore the diverse roles that structures related to this compound play in the synthesis of valuable heterocyclic compounds.
Compound Reference Table
Silver-Catalyzed Reactions
Detailed research findings on the specific use of this compound in silver-catalyzed reactions are not extensively documented in the current scientific literature. While silver salts, such as silver acetate (B1210297) or silver hexafluoroantimonate (AgSbF₆), are sometimes employed as additives or co-catalysts in metal-catalyzed reactions, including certain ruthenium-catalyzed processes ibs.re.kr, specific catalytic cycles where silver is the primary catalyst and this compound is the substrate or a key ligand are not available in the reviewed literature.
Ruthenium-Catalyzed Arylation
Ruthenium-catalyzed C-H arylation represents a powerful tool in organic synthesis for forming carbon-carbon bonds, allowing for the direct coupling of C-H bonds with aryl halides. This methodology is highly valued for its atom economy and ability to streamline the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and materials science.
The general mechanism often involves a ruthenium catalyst, such as [RuCl₂(p-cymene)]₂, which facilitates the activation of a C-H bond ortho to a directing group on one of the substrates. For pyridine-containing molecules like 2-phenylpyridine, the pyridine nitrogen atom can act as a directing group, guiding the catalyst to activate a specific C-H bond for arylation. These reactions can be promoted by additives and ligands to enhance efficiency and selectivity mdpi.comacs.org. Experimental and computational studies have provided insight into the ruthenium(II/IV/II) mechanistic manifold that governs these transformations nih.gov.
While ruthenium catalysis is a well-established method for the arylation of various aromatic and heteroaromatic compounds, including those with pyridine rings mdpi.comnih.gov, specific studies detailing the C-H arylation of this compound are not described in the available research. The presence of multiple potential reaction sites on the molecule—including the amine group and C-H bonds on both the pyridine and methoxyphenyl rings—makes it a complex substrate for which regioselectivity would be a critical parameter in any potential arylation reaction.
Probing Biological Systems and Mechanistic Biology
The unique structural features of this compound make it a candidate for investigation in various biological contexts. However, specific research into its roles in enzyme inhibition, signaling pathway modulation, and as a biological probe is narrowly defined.
The scientific literature contains extensive research on aminopyridine and methoxyphenyl derivatives as inhibitors of various enzymes and modulators of receptors. For instance, compounds with a 2-aminopyrimidine (B69317) core have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) nih.gov, and other pyrazine-based structures are known to inhibit Casein Kinase 2 (CSNK2A) nih.gov. Similarly, other complex molecules containing a methoxyphenyl group have been developed as ligands for receptors like the metabotropic glutamate (B1630785) receptor 2 (mGluR2) nih.gov and the serotonin (B10506) 5-HT₂A receptor nih.gov.
However, based on a thorough review of available literature, there are no specific studies that document the activity of this compound itself as an enzyme inhibitor or a receptor modulator.
The modulation of cellular signaling pathways is a critical area of drug discovery. Structurally related molecules have been shown to influence these pathways; for example, a substituted pyrimidine, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine, has been identified as an activator of the canonical Wnt/β-catenin pathway and a mediator of Toll-like receptor (TLR) responses in human monocytes nih.gov.
Despite the investigation of these related compounds, there is no specific research available that details the effects of this compound on any particular cellular signaling pathway.
Biological probes, often labeled with radioisotopes, are invaluable tools for visualizing and quantifying biological targets in vivo using techniques like Positron Emission Tomography (PET). The development of such probes requires high specificity and affinity for the target. For example, [¹¹C]CIMBI-5, a complex molecule with a methoxybenzylamine structure, has been developed as a PET probe for the 5-HT₂A serotonin receptor nih.gov.
There is currently no published research describing the synthesis, evaluation, or use of this compound, or a radiolabeled version thereof, as a biological probe for studying biomolecular interactions.
In the field of photocatalysis, particularly in systems that use semiconductor quantum dots (QDs) as light harvesters, the process generates an electron-hole pair upon photoexcitation. To sustain the catalytic cycle, such as for CO₂ reduction, the photogenerated electron is transferred to a catalyst, and the remaining "hole" in the QD must be filled. This is typically achieved by a sacrificial electron donor, often referred to as a hole scavenger nih.gov.
Amines are commonly used as hole scavengers. Triethylamine (TEA), for example, can donate an electron to replenish the QD, thereby being oxidized itself acs.orgnih.gov. This process is crucial for preventing charge recombination and ensuring the continuous turnover of the photocatalyst. The efficiency of electron transfer from the QD to the catalyst can be significantly enhanced by the presence of an amine hole scavenger nih.govresearchgate.net. The interaction is complex, as amines can also act as surface ligands on the quantum dots, potentially altering their electronic properties nih.gov.
While the general role of amines as hole scavengers is well-established rsc.org, there are no specific studies in the reviewed literature that investigate or report the use of this compound in this particular role.
Contributions to Industrial Chemical Processes (e.g., Dyes and Pigments Manufacturing)
The utility of this compound in the industrial synthesis of dyes and pigments is an area of growing interest, particularly in the creation of specialized colorants with desirable properties. Its structural features, namely the presence of a reactive amine group on a pyridine ring and a methoxyphenyl substituent, make it a valuable precursor in the synthesis of various dye classes, most notably azo dyes.
The synthesis of azo dyes is a cornerstone of the chemical industry, responsible for a significant portion of commercial colorants. This process typically involves two key steps: diazotization and coupling. In the context of this compound, the primary aromatic amine group is transformed into a highly reactive diazonium salt. This is generally achieved by treating the amine with nitrous acid, which is itself generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. nih.govunb.cajbiochemtech.com
Following its formation, the diazonium salt of this compound can be reacted with a variety of coupling components. These components are electron-rich aromatic compounds, such as phenols, naphthols, or other aromatic amines, which undergo an electrophilic substitution reaction with the diazonium salt to form the characteristic azo bond (-N=N-), the chromophore responsible for the color of the dye. The specific shade and properties of the resulting dye are dictated by the chemical nature of both the diazo component (in this case, derived from this compound) and the coupling component. youtube.comresearchgate.net
The methoxy (B1213986) group (-OCH3) on the phenyl ring of this compound also plays a significant role. As an electron-donating group, it can influence the electronic properties of the resulting dye molecule, potentially leading to a bathochromic shift (deepening of color) and enhancing the color strength. Studies on dyes derived from 4-(4-methoxyphenyl)-thiazol-2-amine have shown that the methoxy group can induce a hypsochromic shift (lightening of color) compared to other substituents, indicating the nuanced effects of substituent groups on the final color. researchgate.net
The following table summarizes the key findings from research on a structurally analogous compound, 4-(4-methoxyphenyl)-thiazol-2-amine, which provides insights into the potential application of this compound in dye synthesis. researchgate.net
| Property | Finding for Dye from 4-(4-methoxyphenyl)-thiazol-2-amine | Implication for Dyes from this compound |
| Wavelength of Maximum Absorption (λmax) | 500 nm | The resulting dye would likely exhibit a distinct color, with the exact wavelength depending on the coupling component used. |
| Optimal pH for Dyeing | 11 | Suggests that alkaline conditions would be favorable for the application of dyes derived from this precursor. |
| Optimal Temperature for Dyeing | 80°C | Indicates the dyeing process would likely require elevated temperatures for efficient fixation. |
| % Exhaustion | 69% at pH 11, 73% at 80°C | Demonstrates good uptake of the dye by the fabric from the dyebath under optimal conditions. |
| % Fixation | 69% at pH 11 | Shows a high degree of covalent bonding between the dye and the fiber, leading to good fastness properties. |
| Fixation Efficiency | 61% at pH 11 | Represents the overall efficiency of the dye in permanently binding to the fabric. |
| Effect of Methoxy Group | Induced a hypsochromic shift | The methoxy group in this compound is expected to similarly influence the final shade of the dye. |
| This table is based on data for a structurally similar compound and is intended to be illustrative of the potential of this compound in dye manufacturing. |
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox behavior. Basis sets like B3LYP/6-311+G(d,p) are recommended .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability.
Results should correlate with experimental UV-Vis and cyclic voltammetry data.
How can analytical methods resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?
Advanced Research Question
Discrepancies arise from impurities or measurement techniques. Address via:
- Multi-method validation : Compare HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) purity checks.
- Solubility studies : Use shake-flask method with UV detection at λmax.
- pKa determination : Potentiometric titration vs. spectrophotometric methods.
What strategies enable selective functionalization of this compound for coordination chemistry applications?
Advanced Research Question
The pyridin-4-amine group can act as a ligand for metal complexes (e.g., Zn²⁺, Cu²⁺). Functionalization steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
